Methyl 6'-amino-5'-cyano-2',5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate
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Overview
Description
Methyl 6’-amino-5’-cyano-2’,5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6’-amino-5’-cyano-2’,5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves a multi-component reaction. One common method includes the reaction of 5-R-isatins (where R can be H or CH₃), malononitrile, monothiomalonamide (3-amino-3-thioxopropanamide), and triethylamine in hot ethanol. This reaction yields a mixture of isomeric triethylammonium salts, which can be further processed to obtain the desired spiro compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic route. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 6’-amino-5’-cyano-2’,5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:
Substitution: Alkylation reactions can occur at the sulfur atom when treated with N-aryl α-chloroacetamides and α-bromoacetophenones.
Common Reagents and Conditions
Oxidation: DMSO-HCl system.
Substitution: N-aryl α-chloroacetamides and α-bromoacetophenones.
Major Products
Scientific Research Applications
Methyl 6’-amino-5’-cyano-2’,5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its spiro structure can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in molecular docking studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism by which Methyl 6’-amino-5’-cyano-2’,5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound’s structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 6’-Amino-5’-cyano-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyridine]-3’-carboxamides .
- 2-Amino-4H-pyran-3-carbonitrile derivatives .
Uniqueness
Methyl 6’-amino-5’-cyano-2’,5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate stands out due to its specific spiro linkage and the presence of multiple functional groups, which provide a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C17H15N3O4 |
---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
methyl 6'-amino-5'-cyano-2',5-dimethyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C17H15N3O4/c1-8-4-5-12-10(6-8)17(16(22)20-12)11(7-18)14(19)24-9(2)13(17)15(21)23-3/h4-6H,19H2,1-3H3,(H,20,22) |
InChI Key |
LYZJAQSJINKGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C23C(=C(OC(=C3C(=O)OC)C)N)C#N |
Origin of Product |
United States |
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